2-Bromo-5-fluorothiazole
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Description
2-Bromo-5-fluorothiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring. The presence of both bromine and fluorine atoms on the thiazole ring suggests that this compound could be of interest in various chemical reactions due to the reactivity of these halogens.
Synthesis Analysis
The synthesis of halogenated thiazoles can be complex, requiring multiple steps and careful selection of precursors. For instance, a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, was synthesized using a five-step process starting from 4-bromo-2-formylthiazole, achieving an overall yield of 56% . This process involved a Sonogashira coupling, which is a palladium-catalyzed cross-coupling reaction that is useful for forming carbon-carbon bonds. Although this synthesis does not directly pertain to 2-Bromo-5-fluorothiazole, it provides insight into the complexity and potential strategies for synthesizing similar halogenated thiazoles.
Molecular Structure Analysis
The molecular structure of halogenated thiazoles can be studied using various spectroscopic and computational methods. For example, quantum chemical calculations and vibrational studies were used to analyze the structure of 2-bromo-5-nitrothiazole, a compound similar to 2-Bromo-5-fluorothiazole . These studies included the use of Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, and density functional theory (DFT) calculations. Such analyses can provide detailed information on the geometry, electronic structure, and intramolecular interactions of the molecule.
Chemical Reactions Analysis
Halogenated thiazoles can participate in a variety of chemical reactions. The presence of bromine and fluorine atoms can make these compounds suitable for further functionalization. For instance, the synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride demonstrates the reactivity of bromine in facilitating the formation of new bonds . Although this reaction does not involve 2-Bromo-5-fluorothiazole directly, it exemplifies the type of chemical transformations that bromine-containing heterocycles can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated thiazoles can be influenced by the substituents on the thiazole ring. Quantum chemical calculations, such as those performed on 2-bromo-5-nitrothiazole, can reveal properties like the HOMO-LUMO energy gap, electric dipole moment, and first hyperpolarizability . These properties are important for understanding the reactivity and potential applications of the compound in areas such as materials science or pharmaceuticals. Additionally, the synthesis and characterization of related compounds, such as 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, provide data on crystal structure, vibrational frequencies, and non-linear optical effects, which can be analogous to those of 2-Bromo-5-fluorothiazole .
Safety And Hazards
2-Bromo-5-fluorothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Thiazole compounds, including 2-Bromo-5-fluorothiazole, have gained considerable attention in recent years due to their potential as valuable building blocks for the synthesis of biologically active molecules. They have shown a variety of biological activities and have been used in the synthesis of various drugs and biologically active agents . Therefore, the future directions for 2-Bromo-5-fluorothiazole could involve further exploration of its potential uses in pharmaceuticals, agrochemicals, and material science compounds.
properties
IUPAC Name |
2-bromo-5-fluoro-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrFNS/c4-3-6-1-2(5)7-3/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNUGJCISAFNPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluorothiazole |
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